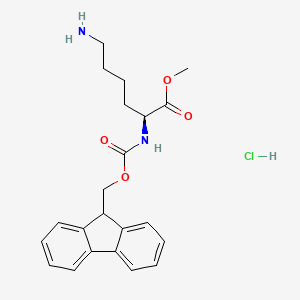
Fmoc-Lys-OMe.HCl
描述
作用机制
Fmoc-Lys-OMe.HCl, also known as (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride or Fmoc-lysine-OMe HCL, is a compound used in organic synthesis, particularly in the field of peptide synthesis .
Target of Action
The primary target of this compound is the amine group of amino acids . The compound acts as a protecting group , preventing unwanted reactions at the amine site during peptide synthesis .
Mode of Action
This compound operates by forming a carbamate with the amine group of an amino acid . This is achieved through the reaction of the nucleophilic amine with the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by a base .
Biochemical Pathways
The use of this compound affects the peptide synthesis pathway . By protecting the amine group, it allows for the sequential addition of amino acids without interference at the amine site . This facilitates the formation of long peptide chains in a controlled manner .
Result of Action
The result of this compound’s action is the protection of the amine group , allowing for the successful synthesis of peptides . After the peptide chain is formed, the Fmoc group can be removed by a base, typically piperidine . This leaves the amine group free and the peptide chain intact .
Action Environment
The efficacy and stability of this compound are influenced by several environmental factors. These include the pH of the solution , the temperature , and the presence of other reactive species . For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to prevent premature deprotection .
生化分析
Biochemical Properties
Fmoc-Lys-OMe.HCl plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is used as a protecting group for the amino group of lysine during peptide synthesis, preventing unwanted side reactions . The compound interacts with enzymes and proteins involved in peptide bond formation, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are essential for the accurate assembly of peptide chains, ensuring the correct sequence and structure of the synthesized peptides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular function . For example, it has been shown to affect the secretion of anabolic hormones and the supply of fuel during exercise, which can impact cellular metabolism and energy production . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, altering the expression of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound acts as a protecting group for the amino group of lysine, preventing unwanted side reactions during peptide synthesis . This protection is achieved through the formation of a stable carbamate linkage between the Fmoc group and the amino group of lysine . The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in subsequent reactions . Additionally, this compound can inhibit or activate enzymes involved in peptide synthesis, depending on the specific conditions and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to moisture or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects may include changes in enzyme activity, gene expression, and cellular metabolism, which can influence the overall outcome of biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, this compound can exhibit toxic or adverse effects, such as enzyme inhibition, disruption of cellular processes, and changes in gene expression . These threshold effects are important to consider when designing experiments and determining the appropriate dosage for specific applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in amino acid metabolism and peptide synthesis . These interactions can affect the overall metabolic balance within cells, leading to changes in energy production, nutrient utilization, and cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions . This compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with enzymes and other biomolecules involved in peptide synthesis and cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . For example, this compound can be targeted to the endoplasmic reticulum, where it participates in the synthesis and processing of peptides . Additionally, the compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . These localization patterns are essential for the proper function and activity of this compound in biochemical reactions and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys-OMe.HCl typically involves the protection of the lysine amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The carboxyl group of lysine is then esterified to form the methyl ester. The hydrochloride salt is formed by treating the compound with hydrochloric acid. This process can be optimized using various reagents and conditions to improve yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and high yield. The use of protective groups and controlled reaction conditions is crucial to prevent side reactions and degradation of the product .
化学反应分析
Types of Reactions
Fmoc-Lys-OMe.HCl undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Ester Hydrolysis: Conversion of the methyl ester to the free carboxylic acid using acidic or basic conditions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Ester Hydrolysis: Lithium hydroxide, sodium hydroxide, or potassium hydroxide in aqueous solution.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Deprotection: Yields the free amine.
Ester Hydrolysis: Yields the free carboxylic acid.
Substitution: Yields substituted lysine derivatives.
科学研究应用
Fmoc-Lys-OMe.HCl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in SPPS.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptide-based materials and as a building block for complex organic molecules
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-OH: Another lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group.
Fmoc-Lys(Boc)-OMe: Similar to Fmoc-Lys-OMe.HCl but with an additional Boc protecting group on the side chain amino group.
Fmoc-Lys(Fmoc)-OH: Contains two Fmoc groups, one on the α-amino group and one on the side chain amino group
Uniqueness
This compound is unique due to its specific combination of protecting groups, which provide stability and ease of removal under specific conditions. This makes it particularly useful in SPPS and other applications where selective protection and deprotection are required .
属性
IUPAC Name |
methyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(12-6-7-13-23)24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRSKAFOHYTUAS-BDQAORGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856389 | |
| Record name | Methyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847658-45-1 | |
| Record name | Methyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


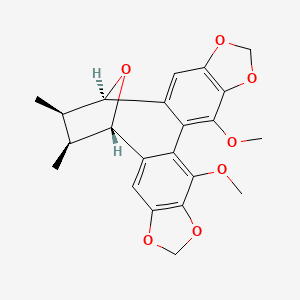
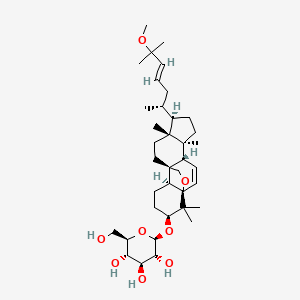
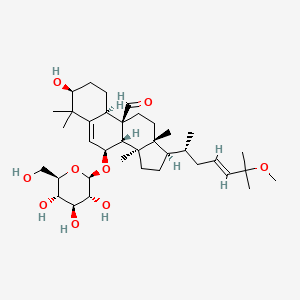
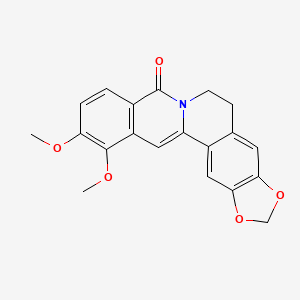
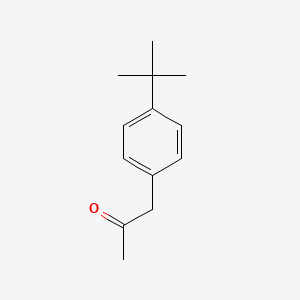

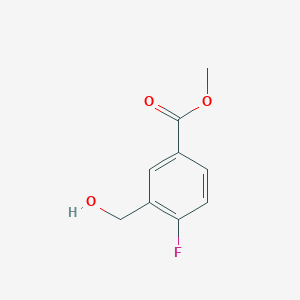
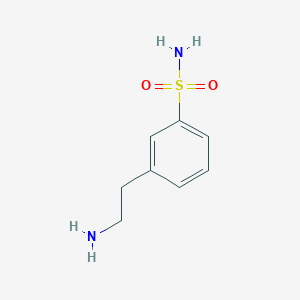

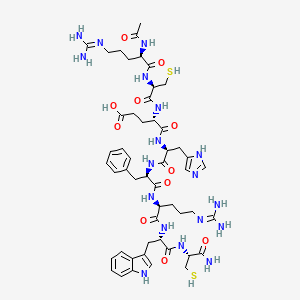
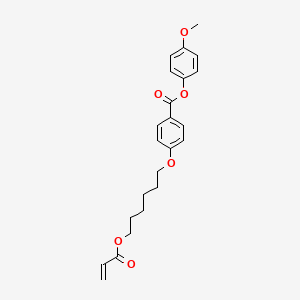
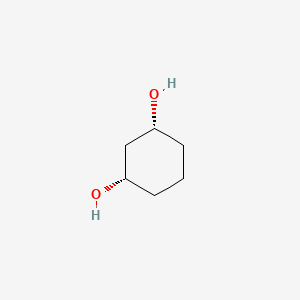
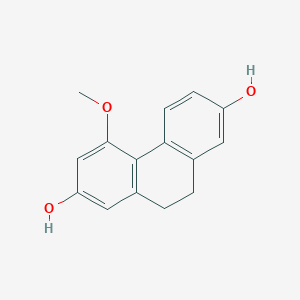
![4-(2-Methoxy-2-oxoethyl)-5-[2-(3-phenylprop-2-enoyloxy)ethylidene]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid](/img/structure/B3029898.png)
